Free Formaldehyde Content: TSFR ≤0.2% vs. Urea-Formaldehyde Resins >0.5%
Commercial o/p‑toluenesulfonamide formaldehyde resin (TSFR) is routinely supplied with a maximum free formaldehyde content of 0.2% by mass [1]. By contrast, conventional urea‑formaldehyde (UF) resins containing >0.5% free formaldehyde exceed Emission Class E2 and are unacceptable for regulated wood‑adhesive applications [2]. This 2.5‑fold difference means TSFR can meet E1 and ULEF criteria without post‑curing scavengers.
| Evidence Dimension | Free formaldehyde content in liquid resin (mass %) |
|---|---|
| Target Compound Data | ≤0.2% (TSFR, CAS 1338-51-8) |
| Comparator Or Baseline | >0.5% (typical urea‑formaldehyde resin) |
| Quantified Difference | ≥2.5× lower free formaldehyde |
| Conditions | As‑supplied liquid resin; test method: sulfite titration (KCN method) for TSFR [1]; DIN EN 120 context for UF [2] |
Why This Matters
Procurement of TSFR avoids the re‑formulation and scavenger costs needed to bring UF‑based systems into E1/ULEF compliance.
- [1] KCI Resin 658KC – Tosylamide/Formaldehyde Resin Technical Datasheet. Knowde marketplace. Accessed 2026-05-13. View Source
- [2] Vargha, V. (1998). Urea-formaldehyde resins and free formaldehyde content. Acta Biologica Hungarica, 49(2‑4), 463‑475. PMID: 10526993. View Source
